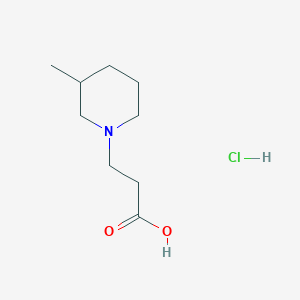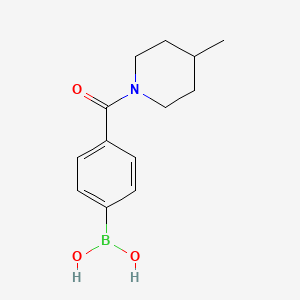
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine
Vue d'ensemble
Description
“N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . It is an aralkylamine .
Molecular Structure Analysis
The molecular weight of “N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is 304.23 . The SMILES string representation of the molecule isCNCC1=NC(C2=CC=CN=C2)=NO1.O=C(C(F)(F)F)O .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization :
- The compound has been synthesized through various methods, including condensation reactions. For example, a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation, characterized by techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
- Another similar compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, was also synthesized with high yield (87%) and characterized through various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Anticancer Potential :
- Compounds with structures similar to N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine have been explored for their antimicrobial and anticancer activities. For instance, some compounds were synthesized and found to have antimycobacterial activity (R.V.Sidhaye et al., 2011).
- A series of oxadiazole analogues, starting from 2-aminopyridine, demonstrated antiproliferative and antimicrobial activities, indicating potential in cancer treatment and infection control (Ahsan & Shastri, 2015).
Photocytotoxicity and Cellular Imaging :
- Iron(III) complexes involving pyridin-2-ylmethyl methanamine derivatives displayed photocytotoxicity, indicating their potential in cancer therapy through the generation of reactive oxygen species (Basu et al., 2014).
- These complexes were also used in cellular imaging, highlighting their utility in diagnostic as well as therapeutic applications (Basu et al., 2015).
Catalytic Activity :
- Some derivatives of pyridin-2-ylmethyl methanamine have shown potential in catalytic applications. For example, palladium complexes based on pyrrole Schiff bases exhibited promising anticancer activity (Mbugua et al., 2020).
Drug Metabolism Studies :
- Although slightly outside the strict chemical structure of interest, compounds containing oxadiazolyl moieties have been studied for their metabolism, like BMS-645737, showing unique biotransformation pathways (Johnson et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUSPWZQRCPPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)

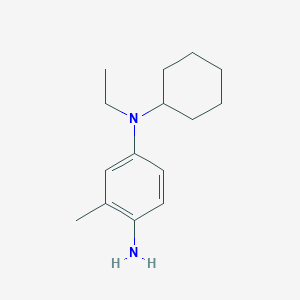
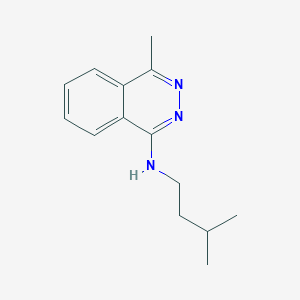
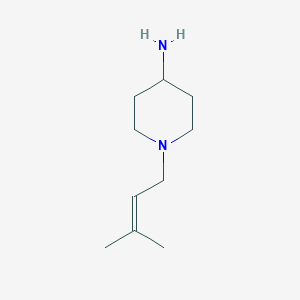
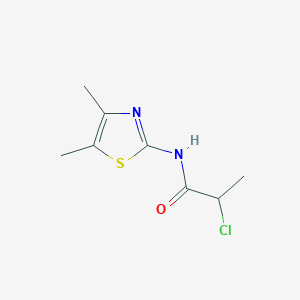
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)


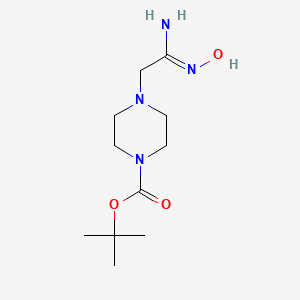
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)

